Magnoflorine, chloride

Antifungal Candida albicans Biofilm inhibition

Magnoflorine chloride (CAS 6681-18-1), also designated as (+)-magnoflorine chloride or thalictrine chloride, is a quaternary aporphine alkaloid found in plant genera including Magnolia, Aristolochia, Coptis, and Berberis. As a chloride salt of the naturally occurring magnoflorine cation, this compound is supplied as a white crystalline powder with established solubility in methanol, ethanol, and DMSO.

Molecular Formula C20H24ClNO4
Molecular Weight 377.9 g/mol
CAS No. 6681-18-1
Cat. No. B035136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnoflorine, chloride
CAS6681-18-1
SynonymsMagnoflorine, chloride; Nsc150443; (6aS)-5,6,6a,7-Tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-4H-dibenzo[de,g]quinolinium chloride; Corytuberine methochloride; Escholine chloride; Thalictrine chloride
Molecular FormulaC20H24ClNO4
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-]
InChIInChI=1S/C20H23NO4.ClH/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1
InChIKeySTVJLBTYWBXDBP-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnoflorine Chloride (CAS 6681-18-1) – Aporphine Alkaloid for Preclinical Pharmacology and Natural Product Research


Magnoflorine chloride (CAS 6681-18-1), also designated as (+)-magnoflorine chloride or thalictrine chloride, is a quaternary aporphine alkaloid found in plant genera including Magnolia, Aristolochia, Coptis, and Berberis [1]. As a chloride salt of the naturally occurring magnoflorine cation, this compound is supplied as a white crystalline powder with established solubility in methanol, ethanol, and DMSO [1]. Magnoflorine chloride is distinguished from structurally related isoquinoline alkaloids (e.g., protoberberines such as berberine, coptisine, and palmatine) by its aporphine skeleton bearing free phenolic hydroxyl groups at positions 1 and 11 and methoxy groups at positions 2 and 10, a structural feature that directly impacts its radical-scavenging capacity and target engagement profile [2].

Why Magnoflorine Chloride Cannot Be Interchanged with Berberine, Coptisine, or Other In-Class Isoquinoline Alkaloids


Despite sharing botanical sources with protoberberine alkaloids such as berberine, coptisine, and palmatine, magnoflorine chloride exhibits a structurally distinct aporphine core that confers a fundamentally different profile of target engagement, metabolic liability, and therapeutic window. The presence of free phenolic hydroxyl groups on the magnoflorine scaffold enables direct radical-scavenging activity that is absent in berberine [1]. Furthermore, the quaternary ammonium structure restricts passive diffusion across lipid bilayers, resulting in low oral bioavailability that contrasts sharply with the more favorable membrane permeability of certain protoberberines – yet this same property, when combined with herbal matrix constituents, produces unique pharmacokinetic interactions that cannot be predicted from or extrapolated to other alkaloids [1][2]. Critically, magnoflorine demonstrates a narrower CYP450 inhibition spectrum compared to berberine and coptisine, suggesting a reduced potential for metabolic drug-drug interactions – a differentiating factor for in vivo experimental design [3].

Magnoflorine Chloride (6681-18-1): Quantified Comparative Performance Evidence Against Structural Analogs


Antifungal Activity Against Candida Species: MIC Comparison with Berberine and Stability Advantage

In a comparative evaluation of 44 compounds for anti-Candida activity, magnoflorine demonstrated the highest growth inhibitory activity among all tested candidates, with a minimum inhibitory concentration (MIC) of 50 μg/mL against Candida albicans and related strains [1]. Critically, the antifungal activity of magnoflorine remained stable over 3 days of continuous exposure, whereas the activity of berberine and cinnamaldehyde degraded significantly over the same period [1][2]. This temporal stability represents a key experimental advantage in assays requiring sustained compound exposure.

Antifungal Candida albicans Biofilm inhibition

DPPH Radical-Scavenging Activity: Magnoflorine vs. Berberine – Structural Basis for Superior Antioxidant Capacity

In a systematic evaluation of isoquinoline alkaloids isolated from Mahonia aquifolium, magnoflorine and jatrorrhizine – both bearing free phenolic hydroxyl groups – exhibited superior antiradical activity against DPPH compared to berberine, which lacks any readily abstractable hydrogen on its skeleton [1]. A separate comparative study of eight aporphine alkaloids ranked DPPH-scavenging capacity as corytuberine > bulbocapnine > magnoflorine > isocorydine > menisperine > isothebaine > corydine > glaucine, placing magnoflorine in the top tier among structurally related aporphines [2]. At 50 μg/mL, magnoflorine scavenged approximately 70.8% of all free radicals in the DPPH assay [3].

Antioxidant DPPH assay Free radical scavenging

CYP3A4 Inhibition Potency (IC50 = 18.99 μM): Magnoflorine as a Moderate CYP3A4 Inhibitor with Implications for Combination Therapy

Magnoflorine significantly inhibits CYP3A4 activity with an IC50 of 18.99 μM [1]. This moderate inhibitory potency contrasts with the broader CYP inhibition profile observed for other Coptidis Rhizoma alkaloids such as berberine, coptisine, and epiberberine, which exhibit more extensive inhibition across multiple CYP isoforms (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in human liver microsomes [2]. The relatively selective CYP3A4 inhibition by magnoflorine has been functionally validated: co-administration with luteolin prolonged systemic exposure, enhanced metabolic stability, and potentiated the anti-tumor effect of luteolin through CYP3A4 inactivation [1].

CYP3A4 inhibition Drug-drug interaction Pharmacokinetics

Anti-Inflammatory Activity: Magnoflorine vs. Ibuprofen – Comparable Efficacy with Reduced COX-1 Inhibition

In LPS-stimulated macrophage inflammatory models, magnoflorine at 10 μM reduced IL-6 secretion by 50–60%, achieving anti-inflammatory efficacy comparable to ibuprofen [1]. Critically, the COX-1 inhibition rate of magnoflorine was only approximately one-fifth (1/5) that of ibuprofen, suggesting a markedly reduced potential for COX-1-mediated gastrointestinal adverse effects [1]. Magnoflorine exhibited no cytotoxicity toward normal cells at concentrations up to 100 μM (IC50 > 100 μM), and a dose-response curve established an IC50 of approximately 85 μM for anti-inflammatory activity [1][2].

Anti-inflammatory COX-1 selectivity LPS-induced inflammation

Antitumor Activity: Magnoflorine Cytotoxicity (IC50 = 0.4 μg/mL) vs. Lanuginosine (IC50 = 2.5 μg/mL) in HepG2 Hepatocellular Carcinoma Cells

In a direct comparative study evaluating aporphine alkaloids isolated from Magnolia grandiflora, magnoflorine exhibited potent in vitro cytotoxicity against the HepG2 hepatocellular carcinoma cell line with an IC50 of 0.4 μg/mL, which was 6.25-fold more potent than lanuginosine (IC50 = 2.5 μg/mL) tested under identical conditions . Notably, the cytotoxic activity of magnoflorine (IC50 = 0.4 μg/mL) was statistically comparable to that of the standard chemotherapeutic agent doxorubicin (IC50 = 0.27 μg/mL) in the same HepG2 model system . This near-equivalence to a clinically established cytotoxic agent represents a high-value benchmark for natural product-derived antitumor candidates.

Antitumor HepG2 Cytotoxicity

α-Glucosidase Inhibition: Magnoflorine (55.91% at 50 μg/mL) and Antifungal Activity Stability vs. Berberine

Magnoflorine at a concentration of 50 μg/mL inhibited α-glucosidase activity by 55.91 ± 7.17%, an enzyme essential for normal cell wall composition and virulence in Candida albicans [1]. This inhibition profile is mechanistically linked to the compound's antifungal efficacy and suggests potential antidiabetic applications via carbohydrate digestion modulation. In the same study, the antifungal activity of magnoflorine remained stable over 3 days of continuous exposure, whereas the activity of both berberine and cinnamaldehyde degraded significantly over the same period [1][2]. Magnoflorine also demonstrated the highest plasma concentration among target constituents following oral administration of herbal preparations, contrasting with the low systemic exposure observed for berberine [3].

α-Glucosidase inhibition Antidiabetic Antifungal synergy

Magnoflorine Chloride (6681-18-1): Validated Application Scenarios for Preclinical and Industrial Procurement


Long-Duration Antifungal Susceptibility Testing and Biofilm Inhibition Assays

Based on demonstrated 3-day stability of antifungal activity, magnoflorine chloride is the optimal selection for multi-day Candida biofilm formation assays or time-course MIC determinations where compound degradation would confound results. The stability advantage over berberine and cinnamaldehyde, combined with the 50 μg/mL MIC benchmark, supports reproducible experimental protocols for antifungal drug discovery campaigns targeting Candida albicans and related pathogenic strains [1].

CYP3A4-Mediated Drug-Drug Interaction Studies and Combination Therapy Optimization

Given the moderate CYP3A4 inhibition (IC50 = 18.99 μM) and the narrower CYP inhibition spectrum compared to berberine and coptisine, magnoflorine chloride serves as an appropriate tool compound for investigating CYP3A4-dependent metabolic interactions without the confounding influence of multi-isoform inhibition. This application is particularly relevant for studies evaluating natural product-chemotherapeutic agent combinations, where predictable modulation of CYP3A4 activity is required to enhance systemic exposure of co-administered drugs such as luteolin [1][2].

Hepatocellular Carcinoma Cell-Based Screening of Aporphine Alkaloids

For investigators conducting comparative cytotoxicity screening of aporphine alkaloids against liver cancer models, magnoflorine chloride provides a benchmark IC50 value of 0.4 μg/mL against HepG2 cells, representing a 6.25-fold potency advantage over lanuginosine and near-equivalence to doxorubicin. This validated potency makes magnoflorine chloride the appropriate reference standard for establishing structure-activity relationships within the aporphine class and for prioritizing lead candidates in natural product antitumor discovery programs .

Mechanistic Studies Requiring Anti-Inflammatory Activity with Minimal COX-1 Confounding

The established COX-1 inhibition profile of magnoflorine chloride – approximately one-fifth that of ibuprofen while maintaining comparable IL-6 suppression – positions this compound as a valuable tool for dissecting COX-1-independent anti-inflammatory mechanisms. Researchers investigating NF-κB, MAPK, or NLRP3/Caspase-1 signaling pathways can utilize magnoflorine chloride to achieve robust inflammatory suppression without triggering COX-1-mediated gastrointestinal artifacts that would otherwise complicate in vivo experimental interpretation [3].

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